1-tetrahydro-4H-pyran-4-ylideneacetone
Description
1-Tetrahydro-4H-pyran-4-ylideneacetone is a cyclic enone derivative featuring a tetrahydropyran (THP) ring fused with an acetone moiety. Its structure combines the oxygen-containing six-membered tetrahydropyran ring with a conjugated ketone system, making it a versatile intermediate in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C8H12O2 |
|---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
1-(oxan-4-ylidene)propan-2-one |
InChI |
InChI=1S/C8H12O2/c1-7(9)6-8-2-4-10-5-3-8/h6H,2-5H2,1H3 |
InChI Key |
SCUVHRLVYMCGDU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C=C1CCOCC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 1-tetrahydro-4H-pyran-4-ylideneacetone with structurally related tetrahydropyran derivatives, emphasizing functional group variations, molecular properties, and applications:
| Compound Name | CAS Number | Molecular Formula | Key Functional Groups | Similarity Score* | Applications/Properties |
|---|---|---|---|---|---|
| This compound | Not available | C₈H₁₀O₂ | Enone, THP ring | Reference | Synthesis of heterocycles, intermediates |
| 1-(Tetrahydro-2H-pyran-4-yl)ethanone | 5337-03-1 | C₇H₁₂O₂ | Ketone, THP ring | 0.91 | Building block for pharmaceuticals |
| Tetrahydropyran-4-carboxylic acid | 85064-61-5 | C₆H₁₀O₃ | Carboxylic acid, THP ring | 0.84 | Ligand design, polymer synthesis |
| Methyl tetrahydro-2H-pyran-4-carboxylate | Not available | C₇H₁₂O₃ | Ester, THP ring | 0.78 | Solvent, intermediate in organic reactions |
| Tetrahydro-4H-thiopyran-4-one | 1072-72-6 | C₅H₈OS | Thiopyranone ring | N/A | Sulfur-containing analogs in catalysis |
*Similarity scores based on structural alignment algorithms (0.0–1.0 scale) .
Key Findings:
Functional Group Influence: The enone system in this compound enhances its reactivity in conjugate addition reactions compared to simpler ketones like 1-(tetrahydro-2H-pyran-4-yl)ethanone . Carboxylic acid derivatives (e.g., tetrahydropyran-4-carboxylic acid) exhibit higher polarity, impacting solubility and binding affinity in drug design .
Ring Modifications :
- Replacing oxygen with sulfur (e.g., tetrahydro-4H-thiopyran-4-one) increases lipophilicity and alters metabolic stability, as seen in sulfur-containing pharmaceuticals .
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